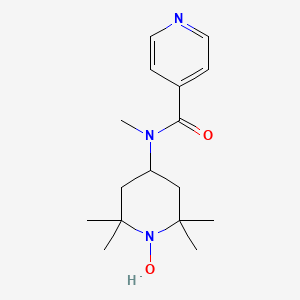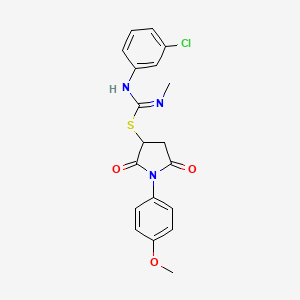![molecular formula C15H14N2S B11523013 4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11523013.png)
4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is a heterocyclic compound that contains a thiophene ring Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE typically involves the condensation of 4-methylbenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene or aromatic derivatives.
Scientific Research Applications
4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE: A similar compound with a furan ring instead of a thiophene ring.
4,5-DIMETHYL-2-[(PHENOXYCARBONYL)AMINO]THIOPHENE-3-CARBONITRILE: A related compound with a phenoxycarbonyl group.
Uniqueness
4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2S/c1-10-4-6-13(7-5-10)9-17-15-14(8-16)11(2)12(3)18-15/h4-7,9H,1-3H3/b17-9+ |
InChI Key |
UVXUZQPTFJSDGF-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11522934.png)
![(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11522938.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11522939.png)
![1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11522965.png)
![2-[(4-Fluoronaphthyl)methylthio]benzoxazole](/img/structure/B11522970.png)
![N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide](/img/structure/B11522973.png)
![3-bromo-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11522978.png)

![1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11522981.png)


![4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B11523004.png)
![Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate](/img/structure/B11523005.png)

